Cas no 1805921-01-0 (4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde)

4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde
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- Inchi: 1S/C8H4F2N2O2/c9-7(10)6-1-4(2-11)5(3-13)8(14)12-6/h1,3,7H,(H,12,14)
- InChI Key: WUJXECSZUATFMP-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C#N)=C(C=O)C(N1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 401
- XLogP3: -0.1
- Topological Polar Surface Area: 70
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029042709-1g |
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde |
1805921-01-0 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde
4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde (CAS No. 1805921-01-0)
The compound 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde (CAS No. 1805921-01-0) is a highly specialized organic molecule with a unique structure and versatile applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring substituted with a cyano group at the 4-position, a difluoromethyl group at the 6-position, a hydroxyl group at the 2-position, and an aldehyde group at the 3-position. These substituents confer the molecule with distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the cyano group in this compound enhances its ability to participate in hydrogen bonding and π-interactions, which are critical for binding to biological targets. Additionally, the difluoromethyl group introduces fluorine atoms, which are known to improve pharmacokinetic properties such as bioavailability and metabolic stability. The hydroxyl group at the 2-position further enhances the molecule's solubility and reactivity, making it an ideal candidate for further functionalization.
The synthesis of 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient transformations, reducing reaction times and minimizing by-products. These improvements have made the compound more accessible for large-scale production and downstream applications.
In terms of applications, this compound has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for anti-cancer agents due to its ability to inhibit specific enzymes involved in cell proliferation. In agrochemicals, its analogs have been tested as herbicides and fungicides, leveraging its structural uniqueness to target specific pathways in plants and pathogens. Furthermore, in materials science, this compound has been used as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs), where its aldehyde group plays a crucial role in cross-linking reactions.
Recent studies have also focused on the environmental impact of this compound. Researchers have evaluated its biodegradability under various conditions and found that it exhibits moderate persistence in aquatic environments. This has prompted further investigations into eco-friendly synthesis methods and recycling strategies to minimize its ecological footprint.
In conclusion, 4-Cyano-6-(difluoromethyl)-2-hydroxypyridine-3-carboxaldehyde (CAS No. 1805921-01-0) is a versatile compound with significant potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industries alike. As ongoing studies continue to uncover new insights into its properties and uses, this compound is expected to play an increasingly important role in the development of innovative solutions across science and technology.
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